molecular formula C22H24N2O4 B1346842 tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate CAS No. 885266-56-8

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate

Cat. No. B1346842
M. Wt: 380.4 g/mol
InChI Key: ZBCKKSQEEBLGDU-UHFFFAOYSA-N
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Description

Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate, also known as TBBDIEC, is an organic compound belonging to the class of carbamates. It is a derivative of the isoindolone family and is used in a variety of applications, including pharmaceuticals, diagnostics, and research. TBBDIEC has been studied extensively over the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and applications in research have been well documented.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of tert-butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate and related compounds often involves the formation of complex heterocyclic compounds, such as diketopiperazines, which are significant in organic chemistry and medicinal chemistry. Liu et al. (2012) synthesized and characterized two diastereomers of a similar compound, demonstrating the intricate processes involved in such syntheses (Liu et al., 2012).

Potential Therapeutic Applications

  • Compounds related to tert-butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate have been evaluated for their therapeutic potential in various diseases. For example, dos Santos et al. (2011) explored the genotoxicity of similar compounds in the context of sickle cell disease treatment, showing the potential of these compounds in developing safer drugs (dos Santos et al., 2011).

Chemical Reactions and Transformations

  • The compound and its derivatives are involved in diverse chemical reactions, which are fundamental in synthetic chemistry. Yavari et al. (2007) studied reactions involving tert-butyl isocyanide and related compounds, highlighting their utility in producing functionalized compounds (Yavari et al., 2007).

Structural and Electronic Analysis

  • Understanding the molecular structure and electronic properties of such compounds is crucial for their application in material science and drug design. Chrostowska et al. (2013) conducted studies on the electronic structure of N-tert-butylisoindole and its derivatives, providing insights into the electronic properties of these compounds (Chrostowska et al., 2013).

properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKKSQEEBLGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate

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